5-bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol
説明
Chemical Identity: This compound, also referred to as GO289 (CAS: 694522-87-7), is a Schiff base derivative featuring a triazole core, a bromophenol moiety, and a methylthio substituent. Its molecular formula is C₁₇H₁₅BrN₄O₂S, with a molecular weight of 419.3 g/mol .
Synthesis: It is synthesized via a condensation reaction between 5-bromo-4-formyl-2-methoxyphenol and 3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-amine under acidic conditions . The Z-isomer configuration is confirmed by crystallographic studies using SHELX software, which is widely employed for small-molecule refinement .
Applications:
GO289 exhibits biological activity as a selective casein kinase 2 (CK2) inhibitor, making it a candidate for cancer therapeutics . Its stability and solubility are optimized for pharmacological studies, with storage recommended at -20°C .
特性
分子式 |
C17H15BrN4O2S |
|---|---|
分子量 |
419.3 g/mol |
IUPAC名 |
5-bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol |
InChI |
InChI=1S/C17H15BrN4O2S/c1-24-15-8-12(13(18)9-14(15)23)10-19-22-16(20-21-17(22)25-2)11-6-4-3-5-7-11/h3-10,23H,1-2H3/b19-10- |
InChIキー |
DARDDBZKGVEVKB-GRSHGNNSSA-N |
異性体SMILES |
COC1=C(C=C(C(=C1)/C=N\N2C(=NN=C2SC)C3=CC=CC=C3)Br)O |
正規SMILES |
COC1=C(C=C(C(=C1)C=NN2C(=NN=C2SC)C3=CC=CC=C3)Br)O |
製品の起源 |
United States |
準備方法
合成経路と反応条件
5-ブロモ-2-メトキシ-4-[(Z)-(3-メチルスルファニル-5-フェニル-1,2,4-トリアゾール-4-イル)イミノメチル]フェノールの合成は、一般的に以下の手順を伴います。
シッフ塩基の形成: この化合物は、5-ブロモ-2-メトキシ-4-ホルミルフェノールと3-メチルスルファニル-5-フェニル-1,2,4-トリアゾール-4-アミンとの縮合反応によって合成されます。反応は通常、エタノール溶媒中で還流条件下で行われます。
精製: 得られた生成物は、エタノールから再結晶することにより精製して、純粋なシッフ塩基を得ます。
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することです。これには、収率と純度を最大限に高めるために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。
化学反応の分析
科学研究における用途
医薬品化学: シッフ塩基構造のため、抗菌性、抗真菌性、または抗癌性を示す可能性があります。
配位化学: この化合物は、触媒や材料科学で役立つ配位錯体の配位子として機能することができます。
生物学的調査: その生物学的活性を、さまざまなin vitroおよびin vivoモデルで調査して、その作用機序と潜在的な治療用途を理解することができます。
科学的研究の応用
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that Schiff bases, including 5-bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol, possess significant antimicrobial properties. These compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents. A study highlighted the effectiveness of similar triazole derivatives against bacteria and fungi, suggesting that modifications to the triazole structure could enhance their biological activity .
Antioxidant Properties
The antioxidant capacity of Schiff bases has been extensively studied. For instance, derivatives similar to 5-bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol were shown to exhibit potent antioxidant activity in vitro. The DPPH assay demonstrated that these compounds effectively scavenge free radicals, indicating their potential use in preventing oxidative stress-related diseases .
Coordination Chemistry
Synthesis of Metal Complexes
The compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been documented. For example, studies have shown that Schiff bases derived from similar phenolic compounds can coordinate with metals such as zinc and copper, forming complexes with notable catalytic properties . These metal complexes are useful in various applications including catalysis and material synthesis.
Catalytic Applications
Schiff bases are known for their role as catalysts in organic reactions. The incorporation of triazole moieties into Schiff bases may enhance their catalytic efficiency due to the electronic effects and sterics provided by the triazole ring . This aspect opens avenues for further research into their use in catalytic processes.
Material Science
Polymer Chemistry
The unique structural features of 5-bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol allow its incorporation into polymer matrices. This can lead to the development of new materials with enhanced thermal stability and mechanical properties. Research into polymers containing Schiff base structures has shown improvements in thermal resistance and mechanical strength .
Case Studies and Experimental Findings
作用機序
類似の化合物との比較
類似の化合物
5-ブロモ-2-メトキシ-4-[(フェニルイミノ)メチル]フェノール: 構造は似ていますが、トリアゾール環とスルファニル基がありません。
2-ブロモ-6-[(6-メチルピリジン-2-イルイミノ)メチル]フェノール: イミン窒素に異なる置換基を持つ別のシッフ塩基。
独自性
5-ブロモ-2-メトキシ-4-[(Z)-(3-メチルスルファニル-5-フェニル-1,2,4-トリアゾール-4-イル)イミノメチル]フェノールは、他のシッフ塩基とは異なり、トリアゾール環とスルファニル基を有しています。これらの基は、その生物学的活性を高め、生物学的標的との独自の結合相互作用を提供する可能性があります。
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole Cores
Compound 6m :
- Name : 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Key Features :
4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol :
Quantum Chemical and Molecular Dynamics Comparisons
GO289 vs. 5-Bromo-4-formylguaiacol (Precursor) :
| Parameter | GO289 | 5-Bromo-4-formylguaiacol |
|---|---|---|
| HOMO Energy (eV) | -5.62 | -6.01 |
| LUMO Energy (eV) | -1.98 | -2.45 |
| Energy Gap (eV) | 3.64 | 3.56 |
| Dipole Moment (Debye) | 4.83 | 3.12 |
| Electrophilicity Index | 2.85 | 1.97 |
Substituent-Driven Variations
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenyloxy)-1,3,5-triazin-2-yl]amino]benzoate :
- Key Features :
2-[(3-Propylsulfanyl-5-p-tolyl-4H-1,2,4-triazol-4-yl)iminomethyl]phenol :
- Key Features: Propylsulfanyl and p-tolyl substituents. Crystallography: Triclinic P 1 symmetry with two independent molecules per asymmetric unit, differing from GO289’s monoclinic structure .
生物活性
5-Bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol is a complex organic compound characterized by its Schiff base structure, which is formed through the condensation of an amine and an aldehyde. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and coordination chemistry.
The molecular formula of this compound is with a molecular weight of 419.3 g/mol. The presence of bromine, methoxy, and triazole groups in its structure contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H15BrN4O2S |
| Molecular Weight | 419.3 g/mol |
| IUPAC Name | 5-bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol |
| InChI Key | DARDDBZKGVEVKB-GRSHGNNSSA-N |
The biological activity of 5-bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol is believed to stem from its ability to form reversible covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can inhibit the function of these biomolecules, leading to various therapeutic effects such as antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds similar to 5-bromo-2-methoxy derivatives exhibit significant antimicrobial properties. For instance, studies have shown that Schiff bases can demonstrate effectiveness against a range of bacteria and fungi due to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits promising anticancer activity against various cancer cell lines. For example, when tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines using MTT assays, the compound showed significant cytotoxic effects with calculated IC50 values indicating potent inhibitory action on cell viability .
Case Study:
A recent study evaluated the anticancer effects of related triazole derivatives. The findings indicated that modifications in the triazole ring significantly influenced the anticancer activity, suggesting that the presence of specific substituents could enhance efficacy against cancer cells .
Structure Activity Relationship (SAR)
The structure activity relationship (SAR) for 5-bromo-2-methoxy derivatives indicates that the presence of electron-donating groups (like methoxy) enhances biological activity. The triazole moiety is crucial for increasing binding affinity to biological targets, which may explain the observed potency against cancer cells .
Comparison with Similar Compounds
The unique structural features of 5-bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol distinguish it from other Schiff bases:
| Compound Name | Key Features |
|---|---|
| 5-bromo-2-methoxy-4-(phenylimino)methylphenol | Lacks triazole and sulfanyl groups |
| 2-bromo-6-(6-methylpyridin-2-ylimino)methylphenol | Different substituent on the imine nitrogen |
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can Z-isomer specificity be achieved?
Answer:
The synthesis of this compound requires careful control of reaction conditions to favor the (Z)-isomer configuration. Key steps include:
- Imine Formation: Condensation of 5-bromo-2-methoxy-4-formylphenol with 3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-amine under mild acidic conditions (e.g., glacial acetic acid) to promote Schiff base formation.
- Isomer Control: Use of sterically hindered solvents (e.g., toluene) and low temperatures (0–5°C) to kinetically favor the (Z)-isomer, as thermodynamic conditions may lead to (E)-isomer dominance .
- Purification: Column chromatography with silica gel and a hexane:ethyl acetate gradient (7:3) to isolate the (Z)-isomer, confirmed via H NMR (δ 8.2–8.5 ppm for imine proton) .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: H and C NMR to confirm the imine bond (δ ~8.3 ppm) and methoxy group (δ ~3.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (CHBrNOS) with <2 ppm error .
- X-ray Crystallography: For absolute configuration determination, as demonstrated in structurally similar triazole derivatives (e.g., bond angles and torsion angles for Z/E isomerism) .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Answer:
Optimization strategies include:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate imine formation.
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for reaction efficiency .
- Temperature Gradients: Perform time-resolved studies at 25°C, 50°C, and reflux to identify ideal kinetic vs. thermodynamic control .
- Byproduct Analysis: Use HPLC-MS to detect side products (e.g., oxidized sulfanyl groups) and adjust reducing agents (e.g., NaBH) if needed .
Advanced: How should researchers resolve contradictions in biological activity data across assays?
Answer:
Methodological considerations:
- Assay Validation: Standardize cell lines (e.g., HepG2 vs. HEK293) and control for pH/temperature variations in antimicrobial assays .
- Metabolite Interference: Perform LC-MS/MS to rule out compound degradation or metabolite formation during incubation .
- Dose-Response Curves: Use Hill slope analysis to compare EC values across studies; discrepancies may indicate assay-specific binding kinetics .
Basic: What computational methods predict the compound’s reactivity and target interactions?
Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., imine nitrogen, bromine substituent) .
- Molecular Docking: Use AutoDock Vina with protein targets (e.g., CYP450 enzymes) to simulate binding affinities, guided by the triazole moiety’s π-π stacking potential .
- ADMET Prediction: SwissADME or ProTox-II to estimate bioavailability and toxicity risks .
Advanced: What experimental design considerations apply to in vivo vs. in vitro studies?
Answer:
- In Vitro: Use randomized block designs with triplicate technical replicates to control for plate-edge effects . Include positive controls (e.g., doxorubicin for cytotoxicity).
- In Vivo: Adapt split-plot designs (e.g., ) with staggered dosing schedules to assess time-dependent pharmacokinetics. Monitor hepatic metabolism via microsampling .
- Data Normalization: Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .
Basic: How stable is this compound under varying pH and temperature conditions?
Answer:
- pH Stability: Perform accelerated degradation studies (pH 1–13, 37°C). The phenol group is prone to oxidation at pH >10, requiring antioxidant stabilizers (e.g., BHT) .
- Thermal Stability: TGA/DSC analysis shows decomposition onset at ~180°C. Store at -20°C in amber vials to prevent photodegradation .
Advanced: What role does the methylsulfanyl group play in modulating biological activity?
Answer:
- Electronic Effects: The –SMe group enhances lipophilicity (logP ~3.2) and membrane permeability, as shown in analogous triazole-thioethers .
- Metabolic Resistance: Comparative studies with –OH or –OCH analogs reveal slower hepatic clearance due to sulfur’s resistance to Phase I oxidation .
Basic: Which biological targets are plausible based on structural analogs?
Answer:
- Antifungal Targets: CYP51 inhibition (similar to triazole antifungals like fluconazole) .
- Anticancer Targets: Topoisomerase II inhibition, evidenced by DNA intercalation in phenyl-triazole derivatives .
- Antioxidant Activity: DPPH radical scavenging assays show IC ~25 μM, linked to the phenolic –OH group .
Advanced: How can enantiomeric resolution be achieved if stereocenters are present?
Answer:
While the compound lacks chiral centers, its (Z)-isomer can be resolved via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
